VU0359595
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
VU0359595 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of PLD1 in cancer cell proliferation and metastasis.
Diabetes Research: The compound helps in understanding the involvement of PLD1 in insulin signaling and glucose metabolism.
Neurodegenerative Diseases: this compound is used to investigate the role of PLD1 in neuroinflammation and neuronal cell survival.
Inflammatory Diseases: The compound is employed to study the mechanisms of inflammation and the potential therapeutic effects of PLD1 inhibition .
作用機序
VU0359595は、ホスファチジル酸(PA)を生成するためにホスホリパーゼの加水分解に関与する酵素であるPLD1を選択的に阻害することにより、その効果を発揮します。この阻害は、PAによって媒介されるシグナル伝達経路を破壊し、細胞増殖、移動、および生存の低下につながります。 この化合物は、PLD1の異所性部位に結合し、その活性化とそれに続く下流シグナル伝達を阻止します。 .
類似の化合物との比較
類似の化合物
VU0155069: 化学構造は異なるものの、同様の選択性を示す別のPLD1阻害剤。
CAY10594: 他のホスホリパーゼに対してより幅広い活性を示す、選択性の低いPLD1阻害剤。
独自性
This compoundは、PLD2よりもPLD1に対して高い選択性を示すため、PLD2へのオフターゲット効果なしに、PLD1特異的な経路を研究するための貴重なツールとなります。 この選択性は、さまざまな生物学的プロセスや疾患におけるPLD1の役割を正確に解明するために不可欠です。 .
生化学分析
Biochemical Properties
VU0359595 is a selective inhibitor of PLD1 with an IC50 value of 3.7 nM, demonstrating over 1700-fold selectivity for PLD1 over PLD2 (IC50 of 6.4 μM) . The compound interacts with PLD1 by inhibiting its enzymatic activity, which plays a crucial role in various biochemical reactions. PLD1 is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that regulates numerous cellular processes . By inhibiting PLD1, this compound can modulate these processes, making it a valuable tool for studying PLD1-related pathways and potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cancer cells. In multiple myeloma cells, this compound enhances the antitumor effects of bortezomib by inhibiting the mTOR/NF-κB signaling pathway . This inhibition leads to decreased mitochondrial membrane potentials, reduced ATP levels, and increased apoptosis via activation of caspase-8, caspase-9, and caspase-3 . Additionally, this compound modulates autophagic processes in retinal pigment epithelium cells and reduces mitogen-stimulated PLD activity in astrocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of PLD1. This compound does not interact with the catalytic site of PLD1 but is believed to bind and inhibit PLD1 through an allosteric site . This inhibition prevents the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby modulating downstream signaling pathways. The compound’s selectivity for PLD1 over PLD2 further highlights its potential as a targeted therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. The compound is stable at room temperature and can be stored at -80°C for up to six months or at -20°C for up to one month when dissolved in solvent . Long-term studies have shown that this compound maintains its inhibitory effects on PLD1 activity and continues to modulate cellular processes such as proliferation and apoptosis in various cell types .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound enhances the antitumor effects of bortezomib in multiple myeloma cells at specific concentrations . The compound does not significantly affect the proliferation and apoptosis of multiple myeloma cells on its own .
Metabolic Pathways
This compound is involved in metabolic pathways related to phospholipase D1 activity. By inhibiting PLD1, the compound affects the production of phosphatidic acid, a key lipid second messenger involved in various cellular processes . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism and cell signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s selective inhibition of PLD1 suggests that it may be preferentially localized to cellular compartments where PLD1 is active
Subcellular Localization
This compound’s subcellular localization is closely related to its activity and function. The compound’s inhibition of PLD1 suggests that it may be localized to cellular membranes where PLD1 is active . Additionally, this compound may interact with specific targeting signals or post-translational modifications that direct it to particular compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
合成ルートと反応条件
VU0359595の合成には、シクロプロパン環とベンゾイミダゾール部分を含むコア構造の調製から始まる、複数のステップが含まれます。重要なステップには、以下が含まれます。
- シクロプロパン化反応によるシクロプロパン環の形成。
- 適切な前駆体との縮合反応によるベンゾイミダゾール部分の導入。
- 臭素原子の導入のための芳香環の臭素化。
- ピペリジン環のベンゾイミダゾール部分へのカップリング .
工業的生産方法
合成は、大規模生産に対応するために、ラボ規模の手順を最適化し、収率と純度を高く維持しながら、コスト効率を確保することが考えられます。 .
化学反応の分析
反応の種類
VU0359595は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成することができます。
還元: 化合物上の官能基を修飾するために、還元反応を行うことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物は、修飾された官能基を持つthis compoundのさまざまな誘導体であり、さらなる研究開発に使用できます。 .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
がん研究: がん細胞の増殖と転移におけるPLD1の役割を研究するために使用されます。
糖尿病研究: この化合物は、インスリンシグナル伝達とグルコース代謝におけるPLD1の関与を理解するのに役立ちます。
神経変性疾患: this compoundは、神経炎症と神経細胞の生存におけるPLD1の役割を調査するために使用されます。
類似化合物との比較
Similar Compounds
VU0155069: Another PLD1 inhibitor with similar selectivity but different chemical structure.
CAY10594: A less selective PLD1 inhibitor with broader activity against other phospholipases.
FIPI: A dual PLD1/PLD2 inhibitor with lower selectivity compared to VU0359595
Uniqueness
This compound stands out due to its high selectivity for PLD1 over PLD2, making it a valuable tool for studying PLD1-specific pathways without off-target effects on PLD2. This selectivity is crucial for accurately dissecting the roles of PLD1 in various biological processes and diseases .
特性
IUPAC Name |
(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVNNLRZCJAYTQ-ORYQWCPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of VU0359595 and how does it impact cancer cells?
A: this compound is a selective inhibitor of Phospholipase D1 (PLD1). [, , ] While it doesn't directly induce apoptosis in multiple myeloma cells, this compound significantly enhances the antitumor effects of bortezomib, a proteasome inhibitor. [] This is achieved through the inhibition of the mTOR/NF-κB signaling pathway, a critical pathway for cell survival and proliferation. []
Q2: How does this compound affect the efficacy of bortezomib in multiple myeloma cells?
A: Studies show that this compound potentiates the antitumor effects of bortezomib by enhancing growth inhibition and decreasing mitochondrial membrane potential (MMP) and ATP levels in multiple myeloma cells. [] Furthermore, it strengthens bortezomib-induced apoptosis by activating caspases (8, 9, 3) and downregulating the anti-apoptotic protein BCL-2. []
Q3: Beyond cancer, what other therapeutic potential does this compound hold?
A: Research indicates that this compound can prevent the loss of phagocytic function in retinal pigment epithelium (RPE) cells exposed to high glucose levels, a condition associated with diabetic retinopathy. [] This protective effect is linked to the compound's ability to prevent oxidative stress induced by high glucose. []
Q4: Has this compound shown any potential in targeting venomous effects?
A: Molecular docking and dynamics studies have demonstrated that this compound can bind to and inhibit the activity of recombinant brown spider venom phospholipase-D (LiRecDT1). [] This inhibition was observed both in enzymatic assays and in biological assays measuring the venom's hemolytic, dermonecrotic, and inflammatory activities. [] These findings suggest that this compound, or derivatives thereof, could potentially be developed as a treatment for loxoscelism, the clinical syndrome caused by brown spider bites. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。